Acrolein dimethyl acetal

Descripción general

Descripción

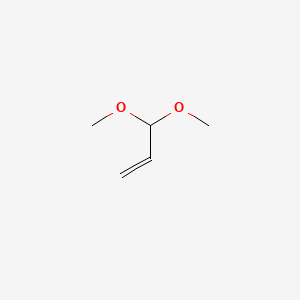

Acrolein dimethyl acetal, also known as 3,3-dimethoxy-1-propene, is a chemical compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a colorless, transparent liquid with a density of 0.862 g/mL and a boiling point of 89-90°C . This compound is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acrolein dimethyl acetal can be synthesized through the reaction of acrolein with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

CH2=CHCHO+2CH3OH→CH2=CHCH(OCH3)2+H2O

This reaction is carried out under mild conditions, usually at room temperature, and requires careful control of the reaction environment to prevent side reactions .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where acrolein and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Key Applications

- Chemical Synthesis

- Pharmaceuticals

- Agrochemicals

- Flavor and Fragrance Industry

Case Study 1: Catalytic Reactions

A study on the catalytic synthesis of acrolein diethyl acetal demonstrated the effectiveness of different catalysts in enhancing reaction yields. The research found that specific solid catalysts could significantly improve the efficiency of producing acetals from acrolein and alcohols .

Case Study 2: Environmental Impact

Research focusing on sustainable practices highlighted the potential for green chemistry applications involving this compound. Innovations in production methods aim to reduce environmental impact while maintaining efficiency, aligning with global sustainability goals .

Market Trends and Future Directions

The market for this compound is expected to grow due to increasing industrialization and demand for specialty chemicals. Key trends include:

- Sustainable Production : Companies are investing in eco-friendly production processes that utilize renewable raw materials.

- Technological Advancements : Ongoing research into advanced catalytic methods aims to enhance production efficiency and reduce costs associated with raw materials .

- Regulatory Compliance : Adhering to stringent environmental regulations remains a challenge but also presents opportunities for innovation.

Data Table: Market Insights

| Year | Market Value (USD Billion) | Growth Rate (CAGR) |

|---|---|---|

| 2023 | 1.95 | - |

| 2024 | 2.08 | - |

| 2030 | 3.05 | 6.56% |

Mecanismo De Acción

The mechanism of action of acrolein dimethyl acetal involves its high reactivity due to the presence of the acetal functional group. This reactivity allows it to participate in various chemical reactions, including nucleophilic addition and substitution . The compound can interact with cellular nucleophiles, particularly thiols, leading to changes in gene expression and cellular function . It can also deplete cellular glutathione, leading to oxidative stress and activation of transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) .

Comparación Con Compuestos Similares

Acrolein diethyl acetal: Similar to acrolein dimethyl acetal but with ethoxy groups instead of methoxy groups.

Methacrolein: An unsaturated aldehyde with similar reactivity but different structural properties.

Vinyl acetate: A related compound used in polymer synthesis.

Uniqueness: this compound is unique due to its specific reactivity and the presence of two methoxy groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications .

Actividad Biológica

Acrolein dimethyl acetal (DMA) is an acetal derivative of acrolein, a compound known for its significant biological activities. This article delves into the biological properties of this compound, exploring its synthesis, applications, and relevant case studies.

This compound has the chemical formula and is characterized by its relatively low toxicity compared to its parent compound, acrolein. The synthesis of this compound typically involves the reaction of acrolein with methanol in the presence of an acid catalyst. This process results in the formation of the acetal, which can be further utilized in various chemical reactions, including copolymerization.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Boiling Point | 144 °C |

| Density | 0.87 g/cm³ |

| Solubility in Water | Slightly soluble |

Biological Activity

This compound exhibits a range of biological activities, primarily due to its conversion to acrolein upon hydrolysis. Acrolein itself is known for its antimicrobial, antifungal, and herbicidal properties.

- Antimicrobial Activity : Acrolein has been shown to effectively inhibit various bacterial strains including Escherichia coli and Pseudomonas putrefaciens. Studies indicate that acrolein and its derivatives can disrupt cellular membranes and inhibit enzyme activity, leading to microbial cell death .

- Antifungal Properties : Research indicates that acrolein is effective against fungal species such as Penicillium italicum and Saccharomyces cerevisiae. Its mechanism involves damaging fungal cell walls and membranes .

- Herbicidal Effects : Acrolein is recognized for controlling aquatic weeds and algae more effectively than traditional herbicides like chlorine. This property makes it a valuable agent in agricultural practices .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Efficacy : A comparative study demonstrated that solutions containing acrolein derivatives exhibited significant reduction in bacterial counts in contaminated water samples. The effectiveness was attributed to the rapid release of acrolein from the dimethyl acetal under acidic conditions .

- Fungal Control in Agriculture : Field trials showed that applications of acrolein-based formulations significantly reduced fungal infections in crops compared to untreated controls. The results highlighted the potential use of this compound as a safe alternative to conventional fungicides .

- Polymerization Applications : this compound has also been utilized in palladium-catalyzed copolymerization reactions, producing branched copolymers with potential applications in drug delivery systems due to their biocompatibility and controlled release profiles .

Research Findings

Recent research emphasizes the versatility of this compound in various fields:

- Pharmaceutical Applications : Its role as a precursor in synthesizing bioactive compounds has been investigated, particularly in drug delivery systems where controlled release is critical .

- Environmental Impact : Studies suggest that due to its low toxicity and environmental persistence, using this compound could provide a more sustainable approach to pest control compared to traditional chemicals .

Propiedades

IUPAC Name |

3,3-dimethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-5(6-2)7-3/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWGMYALGNDUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209185 | |

| Record name | 1-Propene, 3,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Acrolein dimethyl acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

85.0 [mmHg] | |

| Record name | Acrolein dimethyl acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6044-68-4 | |

| Record name | 3,3-Dimethoxy-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6044-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 3,3-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006044684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrolein dimethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethoxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.